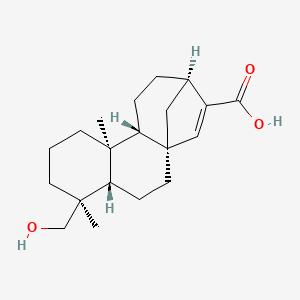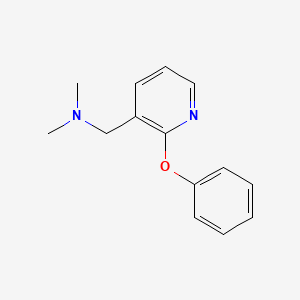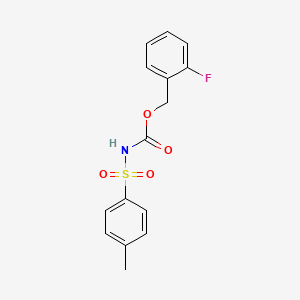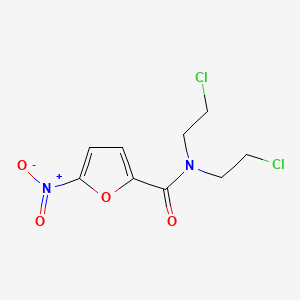
Pseudolaric acid D
説明
Pseudolaric acid D is a compound with oral activity that can be isolated from Pseudolarix kaempferi Gorden . It can significantly improve lipid metabolism, reduce atherosclerotic lesion area, and alleviate atherosclerotic changes in the vascular wall . It also significantly inhibits the inflammatory reaction .
Synthesis Analysis
Pseudolaric acids are diterpenoids isolated from the root bark of Pseudolarix amabilis, or the golden larch . The pseudolaric acids A and B are the major antifungal and anti-angiogenic congeners of this family of compounds .Molecular Structure Analysis
Pseudolaric acid D is a compound that can be isolated from Pseudolarix kaempferi Gorden . The enzyme golden larch terpene synthase 8 (PxaTPS8) converts geranylgeranyl diphosphate into a previously unknown 5,7-fused bicyclic diterpene, coined “pseudolaratriene” .Chemical Reactions Analysis
The enzyme golden larch terpene synthase 8 (PxaTPS8) catalyzes the first committed step in PAB biosynthesis . This enzyme converts geranylgeranyl diphosphate into a previously unknown 5,7-fused bicyclic diterpene, coined “pseudolaratriene” .Physical And Chemical Properties Analysis
Pseudolaric acid D has a molecular weight of 318.45 and a formula of C20H30O3 .科学的研究の応用
Oncology
Pseudolaric acid D has shown promise in the field of oncology, particularly in the treatment of acute myeloid leukemia (AML) . It targets the CD147 transmembrane glycoprotein, which is overexpressed in various malignancies and plays a role in cancer cell survival, proliferation, invasion, and apoptosis . The compound induces apoptosis in leukemia cell lines and has the potential to improve treatment regimens and patient outcomes.
Pharmacology
In pharmacology, Pseudolaric acid D is recognized for its immunosuppressive and anti-inflammatory properties . It’s being explored as a novel treatment for cancer, immune disorders, inflammatory diseases, and immunosuppression. The compound’s ability to regulate the immune response makes it a candidate for further investigation in cancer treatment and prevention .
Dermatology
Traditionally used in Chinese Medicine to treat skin diseases, Pseudolaric acid D has antimicrobial activities that are effective against tinea and other skin infections. Its anti-inflammatory and antifertility activities also contribute to its therapeutic value in treating eczema and fungal skin infections .
Cardiology
In cardiology, Pseudolaric acid D has been studied for its effects on atherosclerosis , a chronic inflammatory disease. The compound has shown potential in improving lipid metabolism, reducing atherosclerotic lesion areas, and attenuating vascular wall changes associated with atherosclerosis .
Neurology
While specific studies on Pseudolaric acid D in neurology are not directly available, related compounds like Pseudolaric acid B have been studied for their effects on cell lines, including those related to the nervous system. These studies provide a foundation for future research into the neurological applications of Pseudolaric acid D .
Immunology
Pseudolaric acid D’s role in immunology is linked to its ability to modulate the immune system. It has been shown to inhibit inflammatory reactions and regulate immune responses, suggesting therapeutic value in the treatment of immune-related diseases .
Endocrinology
Research in endocrinology has focused on the broader effects of Pseudolaric acid D and its derivatives on hormonal systems. Although specific studies on Pseudolaric acid D are limited, its impact on cell proliferation and apoptosis indicates potential applications in endocrine-related cancers .
Gastroenterology
Pseudolaric acid D has been evaluated for its inhibitory effects on gastric cancer. It can circumvent multidrug resistance in gastric cancer cells by downregulating the Cox-2/PKC-α/P-gp pathway, enhancing the efficacy of traditional chemotherapy drugs .
作用機序
Target of Action
Pseudolaric Acid D, a compound isolated from Pseudolarix kaempferi Gorden , has been identified to have significant oral activity . . This glycoprotein plays a role in regulating cancer cell survival, proliferation, invasion, and apoptosis .
Mode of Action
It’s known to significantly improve lipid metabolism, reduce atherosclerotic lesion area, and alleviate atherosclerotic changes in the vascular wall . It also significantly inhibits the inflammatory reaction . In the case of Pseudolaric Acid B, it has been shown to result in apoptosis of acute myeloid leukemia cells when targeting CD147 .
Biochemical Pathways
Pseudolaric acid b has been shown to regulate the crosstalk between nuclear factor erythroid 2-related factor 2 (nrf2) and nuclear factor kappa-b (nf-κb), decreasing the levels of inflammatory cytokines . This suggests that Pseudolaric Acid D may have similar effects on these pathways.
Result of Action
Pseudolaric Acid D has been shown to significantly improve lipid metabolism, reduce atherosclerotic lesion area, and alleviate atherosclerotic changes in the vascular wall . It also significantly inhibits the inflammatory reaction . These effects suggest that Pseudolaric Acid D may have potential therapeutic value in the treatment of atherosclerosis and inflammation-related conditions.
Action Environment
It’s worth noting that pseudolaric acid d is derived from the root bark of pseudolarix kaempferi gorden, suggesting that its production and efficacy may be influenced by the growing conditions of the plant .
Safety and Hazards
Pseudolaric acid D should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
特性
IUPAC Name |
(1S,4S,5S,9S,10S,13R)-5-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-14-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-18(12-21)7-3-8-19(2)15(18)6-9-20-10-13(4-5-16(19)20)14(11-20)17(22)23/h11,13,15-16,21H,3-10,12H2,1-2H3,(H,22,23)/t13-,15-,16+,18-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUENWZUJMIZJPA-UBTCDGAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)C(=C4)C(=O)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C4)C(=O)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pseudolaric acid D | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-ethyl-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]ethanamine](/img/no-structure.png)






![1-[(4-butoxy-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B1181389.png)
